molecular formula C9H14O B6277395 1-ethynyl-1-(methoxymethyl)cyclopentane CAS No. 2721393-16-2

1-ethynyl-1-(methoxymethyl)cyclopentane

Cat. No.: B6277395
CAS No.: 2721393-16-2
M. Wt: 138.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-1-(methoxymethyl)cyclopentane is an organic compound with the chemical formula C9H12O. It belongs to the family of cyclic alkenes and is characterized by its ethynyl and methoxymethyl side groups

Preparation Methods

The synthesis of 1-ethynyl-1-(methoxymethyl)cyclopentane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentane as the core structure.

    Functional Group Introduction: The ethynyl group is introduced through a reaction with an appropriate alkyne precursor.

    Methoxymethyl Group Addition: The methoxymethyl group is added via a substitution reaction, often using methoxymethyl chloride in the presence of a base.

Chemical Reactions Analysis

1-Ethynyl-1-(methoxymethyl)cyclopentane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes, depending on the reagents and conditions used.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethynyl-1-(methoxymethyl)cyclopentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-ethynyl-1-(methoxymethyl)cyclopentane exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in π-π interactions, while the methoxymethyl group can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

1-Ethynyl-1-(methoxymethyl)cyclopentane can be compared with other similar compounds such as:

    1-Ethynylcyclopentane: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    1-Methoxymethylcyclopentane: Lacks the ethynyl group, reducing its potential for π-π interactions.

    1-Ethynyl-1-(hydroxymethyl)cyclopentane: Similar structure but with a hydroxyl group instead of a methoxymethyl group, leading to different reactivity and applications.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct properties and applications.

Properties

CAS No.

2721393-16-2

Molecular Formula

C9H14O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.